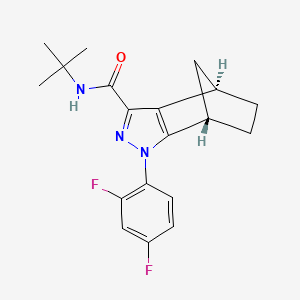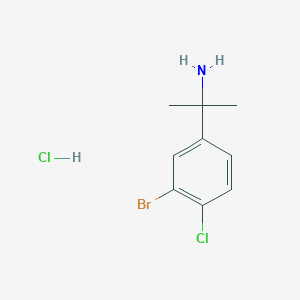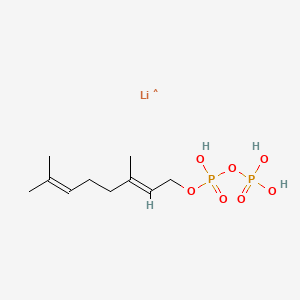
2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(2,4,6-trifluorophényl)cyclopropane-1-carboxylique est un composé organique caractérisé par la présence d’un cycle cyclopropane lié à un groupe acide carboxylique et à un groupe trifluorophényle. Ce composé se distingue par ses caractéristiques structurelles uniques, qui incluent un cycle cyclopropane à trois chaînons et plusieurs atomes de fluor sur le cycle phényle.
Méthodes De Préparation
La synthèse de l’acide 2-(2,4,6-trifluorophényl)cyclopropane-1-carboxylique implique généralement la réaction du 2,4,6-trifluorobenzonitrile avec un iminoester dans des conditions contrôlées. La réaction nécessite un contrôle précis de la température et du temps de réaction pour garantir une pureté et un rendement élevés du produit . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires mais sont optimisées pour une production à grande échelle, assurant la rentabilité et l’efficacité.
Analyse Des Réactions Chimiques
L’acide 2-(2,4,6-trifluorophényl)cyclopropane-1-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former des dérivés correspondants.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents produits.
Substitution : Le groupe trifluorophényle peut participer à des réactions de substitution, conduisant à la formation de divers dérivés substitués.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
L’acide 2-(2,4,6-trifluorophényl)cyclopropane-1-carboxylique présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : La structure unique du composé en fait un sujet d’intérêt dans les études relatives aux interactions enzymatiques et aux voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux dotés de propriétés spécifiques.
Applications De Recherche Scientifique
2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme par lequel l’acide 2-(2,4,6-trifluorophényl)cyclopropane-1-carboxylique exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe trifluorophényle peut améliorer l’affinité et la spécificité de la liaison, tandis que le cycle cyclopropane peut influencer la stabilité et la réactivité du composé. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Les composés similaires à l’acide 2-(2,4,6-trifluorophényl)cyclopropane-1-carboxylique comprennent d’autres acides cyclopropanecarboxyliques et des dérivés trifluorophényles. Ce qui distingue ce composé, c’est la combinaison du groupe trifluorophényle et du cycle cyclopropane, qui confère des propriétés chimiques et une réactivité uniques. D’autres composés similaires peuvent manquer de l’une de ces caractéristiques, ce qui entraîne un comportement chimique et des applications différents.
Propriétés
Formule moléculaire |
C10H7F3O2 |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
2-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-4-1-7(12)9(8(13)2-4)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15) |
Clé InChI |
IOUHFPQTOZXBKN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=C(C=C(C=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)



![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)


![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)

![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)

